![molecular formula C13H14N2O3 B4755319 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide](/img/structure/B4755319.png)
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide
Overview
Description
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide, also known as DPA-714, is a synthetic compound that has gained significant attention in the field of neuroscience research. It belongs to the family of isoquinoline carboxamides and has been found to have potential therapeutic applications in various neurological disorders.
Mechanism of Action
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide binds selectively to the TSPO, which is located on the outer mitochondrial membrane and is involved in the transport of cholesterol and other lipids into the mitochondria. The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide is not fully understood, but it is believed to modulate the activity of the TSPO and regulate the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has also been shown to modulate the expression of genes involved in neuroinflammation and oxidative stress.
Biochemical and Physiological Effects
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurological disorders. It has been found to reduce the activation of microglia and astrocytes, and inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has also been shown to reduce oxidative stress and improve mitochondrial function, which is crucial for the survival of neurons. In addition, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been found to improve cognitive function and reduce neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has several advantages for lab experiments, such as its high selectivity for the TSPO and its ability to cross the blood-brain barrier. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. It is important to use appropriate controls and dose ranges when conducting experiments with 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide.
Future Directions
There are several future directions for the research on 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide. One direction is to further elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide and its effects on neuroinflammation and oxidative stress. Another direction is to investigate the potential therapeutic applications of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide in other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis. In addition, there is a need for the development of more selective and potent TSPO ligands that can be used for diagnostic and therapeutic purposes in the clinic.
Conclusion
In conclusion, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide is a synthetic compound that has potential therapeutic applications in various neurological disorders. It has been found to have anti-inflammatory and neuroprotective effects by selectively binding to the TSPO and modulating the activity of microglia and astrocytes. Although there are some limitations to its use in lab experiments, 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has several advantages such as its high selectivity and ability to cross the blood-brain barrier. Further research is needed to fully elucidate the mechanism of action of 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide and its potential therapeutic applications in the clinic.
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been found to bind selectively to the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes, and plays a crucial role in neuroinflammation. 2-(2,3-dimethylphenoxy)-N-3-isoxazolylacetamide has been shown to have anti-inflammatory and neuroprotective effects by inhibiting the activation of microglia and astrocytes, and reducing the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-4-3-5-11(10(9)2)17-8-13(16)14-12-6-7-18-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMOKZWQHZFJMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NOC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenoxy)-N-(1,2-oxazol-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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